molecular formula C18H26N2O4 B2862038 2-(2-Methoxyphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide CAS No. 2380174-08-1

2-(2-Methoxyphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide

Cat. No. B2862038
CAS RN: 2380174-08-1
M. Wt: 334.416
InChI Key: MEXFZSQULSCKFW-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide, commonly referred to as MBC-1010, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

MBC-1010 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, MBC-1010 has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. In Alzheimer's and Parkinson's disease research, MBC-1010 has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of MBC-1010 is not fully understood, but it is believed to act through multiple pathways. In cancer cells, MBC-1010 inhibits the activity of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. By inhibiting HDAC activity, MBC-1010 can induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative diseases, MBC-1010 has been shown to reduce oxidative stress and inflammation in the brain, which are key factors in the progression of these diseases.
Biochemical and Physiological Effects:
MBC-1010 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, MBC-1010 has been shown to induce cell cycle arrest and apoptosis by inhibiting HDAC activity. In neurodegenerative diseases, MBC-1010 has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. MBC-1010 has also been shown to have anti-inflammatory and anti-angiogenic effects in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of MBC-1010 for lab experiments is its specificity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in various biological processes. However, MBC-1010 has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on MBC-1010. One direction is to further investigate its potential therapeutic applications in cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its effects on biological processes. Additionally, future research could focus on developing more potent and selective HDAC inhibitors based on the structure of MBC-1010.

Synthesis Methods

MBC-1010 is synthesized through a multi-step process that involves the reaction of 2-(2-methoxyphenoxy)acetic acid with N-(1-morpholin-4-ylcyclobutyl)methylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride and triethylamine to yield MBC-1010.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-22-15-5-2-3-6-16(15)24-13-17(21)19-14-18(7-4-8-18)20-9-11-23-12-10-20/h2-3,5-6H,4,7-14H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXFZSQULSCKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide

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